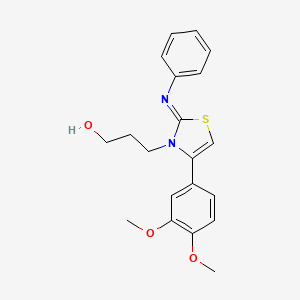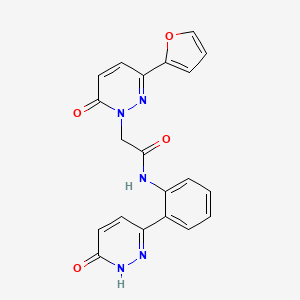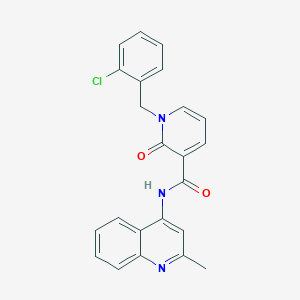
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as DMTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTP belongs to the class of pyridazine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death, which may explain the antitumor activity of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been reported to inhibit the activity of several signaling pathways that are involved in cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways. In addition, N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which may contribute to its antitumor activity.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several advantages as a research tool, including its potent antitumor activity, relatively low toxicity, and well-defined mechanism of action. However, there are also some limitations to its use in lab experiments. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a relatively new compound, and its long-term effects on human health are not yet fully understood. In addition, the synthesis of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability to researchers.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. One area of interest is the development of new N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in combination with other anticancer drugs, such as chemotherapy or immunotherapy. Finally, further studies are needed to elucidate the long-term effects of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide on human health and to assess its potential as a therapeutic agent for cancer treatment.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves the reaction of 2,3-dimethylaniline with 2-chloronicotinic acid, followed by the addition of triethylamine and sodium azide to form the triazole ring. The resulting compound is then subjected to a coupling reaction with ethyl 2-bromo-3-oxobutanoate to form the final product, N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
科学研究应用
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Several studies have reported that N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibits potent antitumor activity against various types of cancer cells, including breast cancer, liver cancer, and lung cancer. N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-4-3-5-12(11(10)2)18-15(22)13-6-7-14(20-19-13)21-9-16-8-17-21/h3-9H,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNPSIICRAZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)

![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)


![2-Methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2396071.png)

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)
